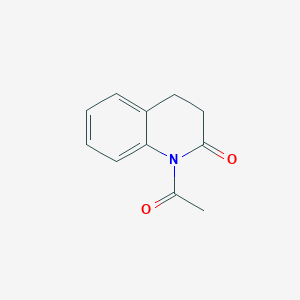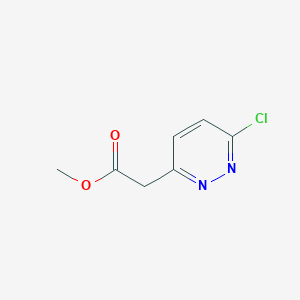
Methyl 2-(6-chloropyridazin-3-yl)acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 2-(6-chloropyridazin-3-yl)acetate: is an organic compound with the molecular formula C7H7ClN2O2. It is a derivative of pyridazine, a six-membered aromatic ring containing two nitrogen atoms. The presence of a chlorine atom at the 6-position and a methyl ester group at the 2-position of the pyridazine ring makes this compound particularly interesting for various chemical and pharmaceutical applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(6-chloropyridazin-3-yl)acetate typically involves the reaction of 6-chloropyridazine with methyl bromoacetate in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time. Continuous flow reactors may be employed to enhance the efficiency and yield of the product. The use of catalysts and advanced purification techniques like crystallization and chromatography ensures the high purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 2-(6-chloropyridazin-3-yl)acetate undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Reduction: The compound can be reduced to form the corresponding alcohol or amine derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide, potassium tert-butoxide, or primary amines in solvents like ethanol or DMF.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide in water or methanol.
Major Products Formed
Nucleophilic Substitution: Formation of substituted pyridazine derivatives.
Hydrolysis: Formation of 2-(6-chloropyridazin-3-yl)acetic acid.
Reduction: Formation of 2-(6-chloropyridazin-3-yl)ethanol or 2-(6-chloropyridazin-3-yl)ethylamine.
Wissenschaftliche Forschungsanwendungen
Methyl 2-(6-chloropyridazin-3-yl)acetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the development of pharmaceutical agents targeting specific enzymes or receptors.
Industry: Utilized in the production of agrochemicals, dyes, and other specialty chemicals.
Wirkmechanismus
The mechanism of action of Methyl 2-(6-chloropyridazin-3-yl)acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the chlorine atom and the ester group allows the compound to bind to active sites, inhibiting or modulating the activity of the target molecules. This interaction can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Ethyl 2-(6-chloropyridazin-3-yl)acetate
- Methyl 2-(6-bromopyridazin-3-yl)acetate
- Methyl 2-(6-fluoropyridazin-3-yl)acetate
Uniqueness
Methyl 2-(6-chloropyridazin-3-yl)acetate is unique due to the specific positioning of the chlorine atom and the ester group, which imparts distinct chemical reactivity and biological activity. Compared to its analogs with different halogen atoms, the chlorine derivative often exhibits enhanced stability and selectivity in various reactions .
Eigenschaften
Molekularformel |
C7H7ClN2O2 |
|---|---|
Molekulargewicht |
186.59 g/mol |
IUPAC-Name |
methyl 2-(6-chloropyridazin-3-yl)acetate |
InChI |
InChI=1S/C7H7ClN2O2/c1-12-7(11)4-5-2-3-6(8)10-9-5/h2-3H,4H2,1H3 |
InChI-Schlüssel |
IBYLBZQPOACLJB-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)CC1=NN=C(C=C1)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


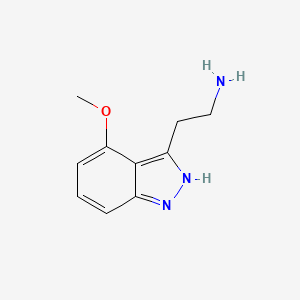


![(7-Methoxy-2-methylpyrazolo[1,5-A]pyridin-4-YL)methanamine](/img/structure/B11905103.png)

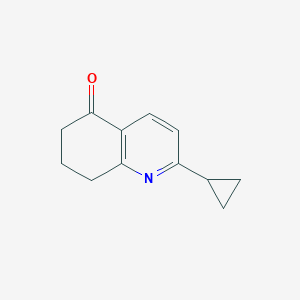
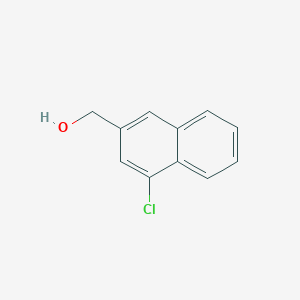
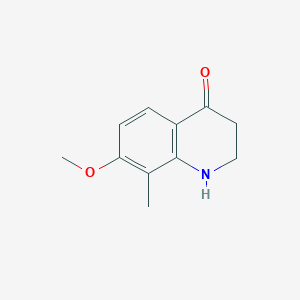
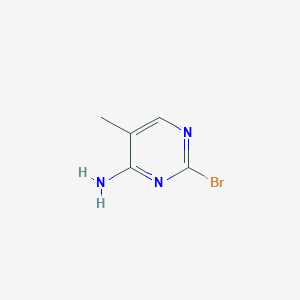
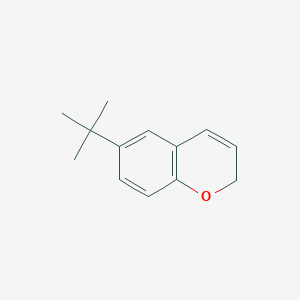
![4-Chloro-3-cyclopropyl-1h-pyrazolo[4,3-c]pyridine](/img/structure/B11905148.png)
